5-Methoxy-2-sulfoaniline
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Overview
Description
5-Methoxy-2-sulfoaniline is an organic compound with the molecular formula C7H9NO4S It is a derivative of aniline, featuring a methoxy group (-OCH3) at the fifth position and a sulfonic acid group (-SO3H) at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-sulfoaniline typically involves the sulfonation of 5-methoxyaniline. The process can be carried out using concentrated sulfuric acid, which introduces the sulfonic acid group into the aromatic ring. The reaction conditions often require controlled temperatures to ensure the selective introduction of the sulfonic acid group without affecting the methoxy group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-sulfoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
5-Methoxy-2-sulfoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-sulfoaniline involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
4-Methoxy-2-nitroaniline: Similar structure but with a nitro group instead of a sulfonic acid group.
Sulfanilic acid: Contains a sulfonic acid group but lacks the methoxy group.
2-Amino-5-methoxybenzenesulfonic acid: Similar structure with the amino and methoxy groups in different positions.
Uniqueness: 5-Methoxy-2-sulfoaniline is unique due to the presence of both the methoxy and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-amino-4-methoxybenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCJBCKISOZMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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